

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phomalactone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

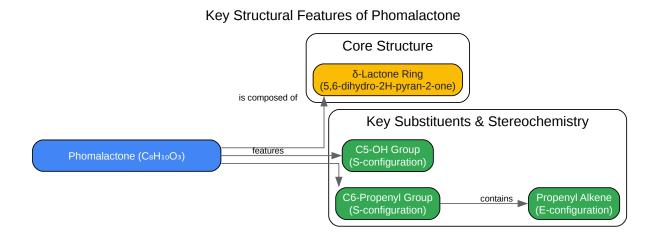
Phomalactone is a naturally occurring δ -lactone, a fungal metabolite primarily isolated from species such as Nigrospora sphaerica. It has garnered scientific interest due to its notable biological activities, including potent fungicidal, phytotoxic, and mosquitocidal properties. This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and key physicochemical and biological data of **phomalactone**. It includes summaries of its known biological activities and outlines the general experimental methodologies for its isolation and structural characterization, catering to professionals in chemical and biological research.

Chemical Identity and Structure

Phomalactone is classified as a monocyclic polyketide. Its core structure consists of a six-membered dihydropyran-2-one ring, which is substituted with a hydroxyl group and a propenyl side chain.

General and Physicochemical Properties

The fundamental properties of **phomalactone** are summarized in the table below, providing a quick reference for its identification and handling.



Property	Value	
IUPAC Name	(5S,6S)-5,6-dihydro-5-hydroxy-6-[(1E)-prop-1-en-1-yl]-2H-pyran-2-one	
Synonyms	(+)-Phomalactone	
CAS Number	28921-94-0	
Molecular Formula	СвН10Оз	
Molecular Weight	154.16 g/mol	
Appearance	Solid	
Solubility	Soluble in Dichloromethane, DMSO, and Ethanol	
Natural Sources	Nigrospora sphaerica, Hirsutella thompsonii	

Structural Diagram

The logical relationship and key components of **phomalactone**'s structure are illustrated below. This diagram highlights the core lactone ring, the stereocenters, and the substituent groups that define its chemical nature.

Click to download full resolution via product page

Key structural features of phomalactone.

Stereochemistry

The biological activity of many natural products is intrinsically linked to their three-dimensional structure. **Phomalactone** is a chiral molecule, and its specific stereoisomeric form is crucial for its function.

The molecule contains two chiral centers at the C5 and C6 positions of the pyranone ring. The absolute configuration of the naturally occurring enantiomer, (+)-**phomalactone**, has been determined to be (5S, 6S). Furthermore, the double bond within the propenyl side chain at the C6 position exists in the (E)-configuration. This precise spatial arrangement of atoms is essential for its interaction with biological targets.

Spectroscopic Data

The structural elucidation of **phomalactone** relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a comprehensive, citable table of specific ¹H and ¹³C NMR chemical shifts was not available in the surveyed literature, the structure implies predictable resonances. Protons on the pyranone ring and the propenyl chain would exhibit characteristic shifts and coupling constants. For instance, the vinyl protons on the ring and side chain would appear in the downfield region (typically 5-7 ppm in ¹H NMR), while the protons on the carbons bearing the hydroxyl and oxygen-linked groups (C5 and C6) would also be downfield. In ¹³C NMR, the carbonyl carbon (C2) would have the largest chemical shift (typically >160 ppm).

Biological Activity

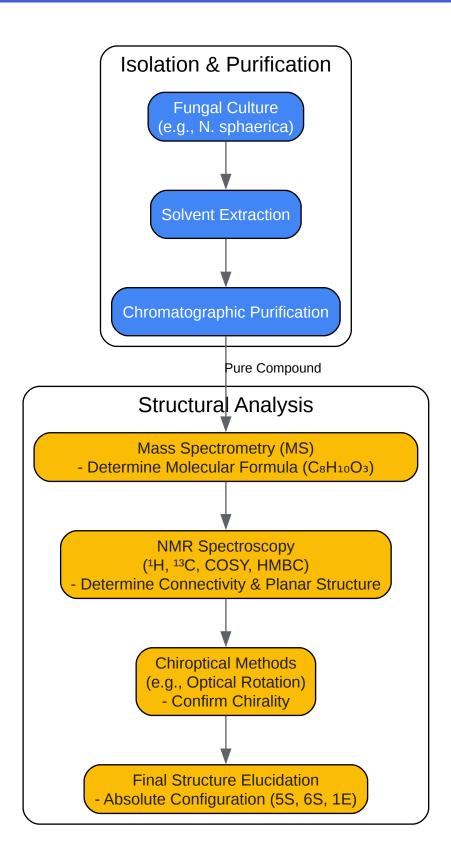
Phomalactone exhibits a range of biological activities, primarily as an antifungal and insecticidal agent. The following table summarizes key quantitative data reported in the literature.

Activity Type	Target Organism	Measurement	Value / Result	Reference
Antifungal	Phytophthora infestans	MIC	2.5 mg/L	[1]
Antifungal	Pyricularia grisea (M. griesea)	IC50	83 mg/L	
Antifungal	Phytophthora capsici	IC50	120 mg/L	
Antifungal	Cochliobolus sasakii	IC50	200 mg/L	
Mosquitocidal	Aedes aegypti (ORL strain)	LD50	0.64 μ g/mosquito (topical)	[2]
Mosquitocidal	Anopheles quadrimaculatus	LD ₅₀	0.20 μ g/mosquito (topical)	[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the total synthesis and X-ray crystallographic analysis of **phomalactone** are not readily available in the public literature. However, this section outlines the general, established methodologies that are employed for the isolation and structural determination of such natural products.

Isolation from Natural Sources


Phomalactone is typically isolated from the fungus Nigrospora sphaerica. The general workflow is as follows:

- Fermentation: The fungus is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under static conditions at room temperature (e.g., 25 ± 2 °C) for several weeks to allow for the production of secondary metabolites.
- Extraction: The culture broth is separated from the mycelial mass by filtration. The liquid filtrate, containing the secreted metabolites, is then subjected to solvent-solvent extraction, typically using a moderately polar organic solvent like ethyl acetate.
- Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Purification: The crude extract is purified using chromatographic techniques. This often
 involves an initial separation by flash column chromatography over silica gel, followed by
 further purification steps like preparative Thin-Layer Chromatography (TLC) or HighPerformance Liquid Chromatography (HPLC) to isolate pure phomalactone.

Structural Elucidation Workflow

The determination of **phomalactone**'s structure and stereochemistry follows a logical progression of analytical techniques.

Click to download full resolution via product page

General workflow for the isolation and structural elucidation of **phomalactone**.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact mass of the molecule, which allows for the unambiguous determination of its
 molecular formula (C₈H₁₀O₃).
- NMR Spectroscopy: A suite of NMR experiments is crucial.
 - ¹H and ¹³C NMR: These experiments identify the number and types of hydrogen and carbon atoms in the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing researchers to piece together the planar structure of the molecule, including the pyranone ring and the propenyl side chain.
- Determination of Absolute Configuration: Confirming the 3D arrangement (stereochemistry) is the final step. While an X-ray crystal structure provides the most definitive proof, this requires a suitable single crystal, which may not always be obtainable. Alternative methods include:
 - Chiroptical Spectroscopy: Measuring the optical rotation or using techniques like
 Vibrational Circular Dichroism (VCD) and comparing the results to theoretical calculations.
 - Asymmetric Synthesis: Synthesizing a specific enantiomer (e.g., the (5S, 6S) form) from a starting material of known chirality and comparing its properties (e.g., optical rotation, NMR spectra) to the natural isolate.

Conclusion

Phomalactone remains a molecule of interest for its potent and specific biological activities, particularly in the fields of agriculture and vector control. Its structure, featuring a δ -lactone core with well-defined stereochemistry, provides a valuable scaffold for the development of new bioactive agents. While detailed synthetic pathways and crystallographic data are not widely reported, the fundamental chemical and biological properties outlined in this guide offer a solid foundation for researchers and professionals engaged in natural product chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Activity against plant pathogenic fungi of phomalactone isolated from Nigrospora sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phomalactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7840553#chemical-structure-and-stereochemistry-of-phomalactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

